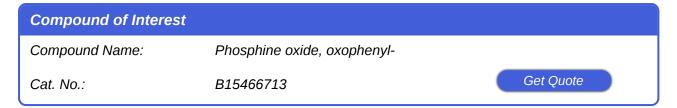


A Comprehensive Technical Guide to the Physical Properties of Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphine oxide ($(C_6H_5)_2P(O)H$), a key organophosphorus compound, is a versatile intermediate and ligand in organic synthesis, catalysis, and materials science.[1][2] Its utility in applications such as Buchwald-Hartwig amination and as a precursor to chiral phosphine ligands underscores the importance of a thorough understanding of its physical characteristics. This guide provides an in-depth overview of the core physical properties of diphenylphosphine oxide, complete with experimental protocols for their determination, to support its effective use in research and development.

Core Physical Properties

The fundamental physical characteristics of diphenylphosphine oxide are summarized in the tables below, providing a consolidated reference for laboratory applications.

General and Thermal Properties



Property	Value	Source(s)
Molecular Formula	C12H11OP	[3][4]
Molecular Weight	202.19 g/mol	[1][3][4]
Appearance	White to off-white solid/crystals	[1][2]
Melting Point	56-57 °C	[1][2]
Boiling Point	105 °C at 0.4 mmHg	

Solubility Profile

Diphenylphosphine oxide is generally soluble in polar organic solvents.[1]

Solvent	Solubility	Source(s)
Polar Organic Solvents	Soluble	[1]

Note: Quantitative solubility data in specific solvents is not readily available in the cited literature. A general experimental protocol for its determination is provided in the subsequent section.

Spectroscopic Data



Technique	Key Data Points	Source(s)
¹ H NMR	Spectra available, specific shifts depend on solvent and conditions.	[3]
¹³ C NMR	Spectra available, specific shifts depend on solvent and conditions.	[3]
³¹ P NMR	Spectra available, specific shifts depend on solvent and conditions.	[3]
Infrared (IR)	Spectra available, key stretches associated with P=O and P-H bonds.	[3]
Mass Spectrometry (MS)	Mass-to-charge ratio consistent with the molecular weight.	[3]

Crystallographic Data

While a specific crystal structure for diphenylphosphine oxide is referenced in the Cambridge Structural Database (CSD) with the deposition number 936826, detailed crystallographic parameters were not directly accessible in the surveyed literature.[3] A general protocol for single-crystal X-ray diffraction is provided below.

Experimental Protocols

This section details the methodologies for determining the key physical properties of diphenylphosphine oxide, providing a practical guide for researchers.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.



Procedure:

- Sample Preparation: A small amount of finely powdered, dry diphenylphosphine oxide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block and a thermometer or an electronic temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears is recorded as the
 onset of melting. The temperature at which the last crystal melts is recorded as the
 completion of melting. The range between these two temperatures is the melting point range.
- Purity Assessment: A sharp melting point range of 1-2 °C is indicative of a pure compound. A
 broader melting range suggests the presence of impurities.

Boiling Point Determination (Vacuum Distillation)

Due to its high boiling point at atmospheric pressure, the boiling point of diphenylphosphine oxide is determined under reduced pressure to prevent decomposition.

Procedure:

- Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask
 containing the diphenylphosphine oxide sample and a stir bar, a condenser, a receiving flask,
 and a vacuum adapter connected to a vacuum source. All glass joints should be properly
 sealed.
- Pressure Reduction: The pressure inside the apparatus is gradually reduced to the desired level (e.g., 0.4 mmHg) using a vacuum pump.
- Heating: The sample is heated gently and uniformly. The stir bar ensures smooth boiling.
- Temperature Measurement: The temperature of the vapor that distills into the condenser is measured using a thermometer. The boiling point is the temperature at which a steady condensation rate is observed.



• Data Recording: The boiling point and the corresponding pressure are recorded.

Solubility Determination (Qualitative)

A general procedure to determine the solubility of diphenylphosphine oxide in various solvents is as follows:

Procedure:

- Sample Preparation: A small, accurately weighed amount of diphenylphosphine oxide (e.g., 10 mg) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
- Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The sample is visually inspected for dissolution.
- Classification:
 - Soluble: If the solid completely dissolves.
 - Partially Soluble: If some, but not all, of the solid dissolves.
 - Insoluble: If the solid does not appear to dissolve.
- Iteration: The process is repeated with different solvents to establish a solubility profile.

Density Determination (Pycnometer Method)

The density of a solid can be accurately determined using a pycnometer.

Procedure:

- Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed (m₁).
- Mass of Pycnometer with Sample: A known mass of diphenylphosphine oxide is placed in the pycnometer, and the total mass is measured (m₂).



- Mass of Pycnometer with Sample and Liquid: A liquid of known density (ρ₁) in which diphenylphosphine oxide is insoluble is added to the pycnometer, filling it completely. The total mass is then measured (m₃).
- Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is measured (m₄).
- Calculation: The density of diphenylphosphine oxide (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ m₁) / ((m₄ m₁) (m₃ m₂))] * ρ₁

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H, 13C, and 31P NMR:
 - Sample Preparation: A small amount of diphenylphosphine oxide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - o Data Acquisition: The NMR spectra are acquired on a spectrometer, with the appropriate frequency for each nucleus. For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used for chemical shift referencing.
 - Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR) or KBr Pellet Method:
 - Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
 - Sample Preparation (KBr Pellet): The sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Data Acquisition: The IR spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber.



 Data Analysis: The characteristic absorption bands corresponding to the functional groups (e.g., P=O, P-H) are identified.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
- Ionization: The sample is ionized, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight of the compound.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a crystalline compound.

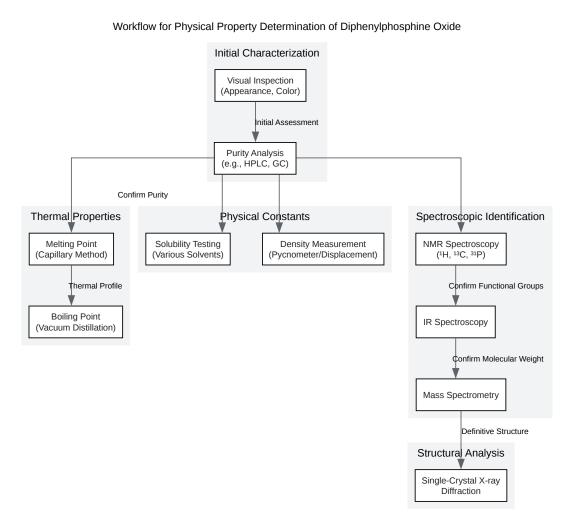
Procedure:

- Crystal Growth: Single crystals of diphenylphosphine oxide suitable for X-ray diffraction are grown, for example, by slow evaporation of a saturated solution.
- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
- Structure Solution and Refinement: The collected data is used to solve the crystal structure, determining the unit cell dimensions, space group, and atomic positions. The structure is then refined to obtain precise bond lengths, bond angles, and other structural parameters.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a solid organic compound like diphenylphosphine oxide.





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Caption: Workflow for determining the physical properties of diphenylphosphine oxide.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Diphenylphosphine Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15466713#physical-properties-of-diphenylphosphine-oxide]

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